1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
1-(4-Bromophenyl)-3-azabicyclo[310]hexane hydrochloride is a chemical compound that features a bicyclic structure with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves the use of lithium bases such as lithium hydroxide (LiOH) or lithium diisopropylamide (LDA) to promote cyclization and achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom or the bromophenyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under conditions like reflux in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products may include oxidized forms of the bicyclic structure.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in the development of bioactive compounds.
Chemical Biology: The compound is utilized in studies involving conformationally restricted analogues of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows for high-affinity binding to these receptors, modulating their activity and resulting in various biological effects . The compound’s unique structure also facilitates its participation in ring-opening reactions, which release ring strain and drive the formation of reactive intermediates .
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane: A structurally related compound with similar bicyclic features but lacking the bromophenyl group.
Bicyclo[3.1.0]hexane Derivatives: Compounds with variations in the substituents on the bicyclic scaffold, such as fluorinated analogues.
Uniqueness: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other bicyclic compounds and contributes to its versatility in chemical synthesis and medicinal applications .
Properties
CAS No. |
66504-53-8 |
---|---|
Molecular Formula |
C11H13BrClN |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
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